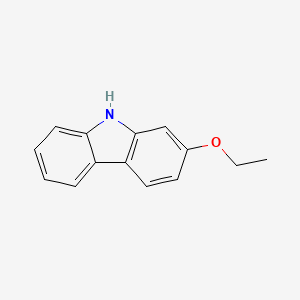

2-ethoxy-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

166589-60-2 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.264 |

IUPAC Name |

2-ethoxy-9H-carbazole |

InChI |

InChI=1S/C14H13NO/c1-2-16-10-7-8-12-11-5-3-4-6-13(11)15-14(12)9-10/h3-9,15H,2H2,1H3 |

InChI Key |

FTYFSEUAYLAVPR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)C3=CC=CC=C3N2 |

Synonyms |

9H-Carbazole,2-ethoxy-(9CI) |

Origin of Product |

United States |

Significance of the Carbazole Core in Contemporary Organic and Materials Chemistry

The carbazole (B46965) scaffold, a tricyclic aromatic heterocycle, is a cornerstone in organic and materials chemistry due to its unique electronic properties and structural rigidity. nih.govnumberanalytics.com This nitrogen-containing heterocycle is found in a variety of natural products and serves as a privileged structure in the design of bioactive molecules and advanced functional materials. bohrium.comnih.govrsc.org

The carbazole nucleus consists of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, creating a large, electron-rich π-conjugated system. nih.gov This electronic characteristic is fundamental to its utility as a hole-transporting material and an electron donor in various applications. researchgate.netlookchem.com The nitrogen atom and specific carbon positions (C1-C4, C5-C8, and N9) on the carbazole core can be readily functionalized, allowing for precise tuning of its photophysical and electrochemical properties. bohrium.commetu.edu.tr This versatility has established carbazole derivatives as essential components in several high-technology fields. chim.it

In materials science, carbazoles are integral to the development of organic light-emitting diodes (OLEDs), where they are used as host materials for phosphorescent emitters, hole-transport layers, and as building blocks for emissive polymers. researchgate.netlookchem.comwikipedia.org Their high thermal stability and excellent charge-transport capabilities are critical for the performance and longevity of these devices. researchgate.net Furthermore, carbazole-based materials are extensively investigated for their potential in organic photovoltaics (solar cells), fluorescent probes, and as organic semiconductors. nih.govmetu.edu.tr

| Field of Application | Role of Carbazole Core | Examples of Use |

| Materials Science | Electron-rich, hole-transporting, thermally stable scaffold. researchgate.netwikipedia.org | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Polymers, Fluorescent Probes. nih.govlookchem.commetu.edu.tr |

| Medicinal Chemistry | Privileged scaffold for biologically active compounds. nih.govresearchgate.net | Antitumor, antibacterial, anti-inflammatory, and neuroprotective agents. researchgate.net |

| Natural Products | Core structure in various alkaloids. nih.gov | Glycoborine, Carbazomycin A, Murrayafoline A. bohrium.com |

Historical Evolution of Carbazole Synthesis and Functionalization Methodologies

The history of carbazole (B46965) chemistry began with its initial isolation from coal tar in 1872 by Carl Graebe and Carl Glaser. wikipedia.org For many decades, research relied on classical synthetic methods to construct the carbazole nucleus, many of which are still relevant for specific applications.

Historically, the synthesis of the carbazole skeleton was dominated by several named reactions:

Borsche-Drechsel Cyclization: This method involves the condensation of phenylhydrazine (B124118) with cyclohexanone, followed by an acid-catalyzed cyclization and subsequent oxidation to form the carbazole ring. wikipedia.org

Bucherer Carbazole Synthesis: This reaction utilizes a naphthol and an aryl hydrazine (B178648) to construct the carbazole framework. wikipedia.org

Graebe-Ullmann Reaction: In this process, an N-phenyl-1,2-diaminobenzene is converted into a 1,2,3-triazole, which upon heating, eliminates nitrogen gas to yield the carbazole. wikipedia.org

Täuber Carbazole Synthesis: This infrequently used method involves the high-temperature, acid-promoted conversion of 2,2'-diaminobiphenyls into carbazoles. researchgate.net

While these methods were foundational, the increasing demand for structurally diverse and highly functionalized carbazoles for applications in materials and medicinal chemistry spurred the development of more sophisticated and efficient synthetic strategies. rsc.orgchim.it The modern era of carbazole synthesis is characterized by a focus on regioselectivity, atom economy, and the ability to introduce functional groups onto a pre-existing carbazole core.

A significant breakthrough has been the advent of transition-metal-catalyzed C-H bond functionalization. bohrium.comnih.gov These methods allow for the direct attachment of various substituents (aryl, alkyl, acyl groups, etc.) to specific positions on the carbazole ring, often with high selectivity and under milder conditions than classical approaches. tdl.orgorganic-chemistry.orgthieme-connect.com Catalytic systems based on palladium, rhodium, copper, and other metals have become powerful tools for creating complex carbazole derivatives that were previously difficult to access. bohrium.comnih.gov

| Methodology Era | Common Synthetic Methods | Key Characteristics |

| Classical | Borsche-Drechsel, Bucherer, Graebe-Ullmann, Täuber Synthesis. wikipedia.orgresearchgate.netrsc.org | Often require harsh conditions (high temperatures, strong acids); good for fundamental core synthesis. |

| Modern | Transition-Metal-Catalyzed C-H Functionalization, Annulation Reactions, Hydroarylations, Cycloadditions. nih.govbohrium.comrsc.org | High efficiency and regioselectivity; milder reaction conditions; allows for late-stage functionalization. nih.gov |

Positioning of 2 Ethoxy 9h Carbazole Within Current Research Trajectories in Optoelectronics and Advanced Functional Materials

Approaches to Carbazole Ring System Construction

The formation of the carbazole skeleton is a key step in the synthesis of this compound. This can be achieved through the creation of the central five-membered pyrrole (B145914) ring fused to two benzene (B151609) rings. The primary strategies for this construction involve either the formation of bonds within a single molecule (intramolecular) or the coupling of two or more separate molecules (intermolecular).

Intramolecular Cyclization Reaction Pathways

Intramolecular cyclization reactions are a powerful tool for the synthesis of the carbazole ring system. These methods typically involve the formation of a carbon-carbon or carbon-nitrogen bond within a precursor molecule, leading to the fused tricyclic structure. Various energetic inputs, such as light or heat, or the use of specific reagents can initiate these cyclizations.

Photoinduced 6π-electrocyclization is a prominent method for carbazole synthesis. rsc.orgrsc.orgthieme-connect.de This reaction proceeds through the irradiation of triarylamine precursors. rsc.org Mechanistic studies have shown that upon absorption of light, the triarylamine undergoes a conrotatory cyclization to form a dihydrocarbazole intermediate, which then aromatizes, often through oxidation, to yield the carbazole product. rsc.orguobaghdad.edu.iq The efficiency and selectivity of this reaction can be influenced by the substituents on the aryl rings and the solvent used. uobaghdad.edu.iq For instance, acetone-sensitized [6π]-electrocyclization of triarylamines has been shown to produce carbazoles in high yields. rsc.orglmaleidykla.lt Studies have also explored the use of purple light (390–395 nm) to induce aza-6π electrocyclization in a one-pot synthesis from nitroarenes and Grignard reagents, suggesting that diarylamine is a key intermediate in this pathway. thieme-connect.deorganic-chemistry.org

Visible-light photoredox catalysis has emerged as a mild and efficient method for constructing the carbazole framework. ambeed.comgoogle.comresearchgate.net These protocols often involve the generation of a radical intermediate from a suitable precursor, which then undergoes cyclization. For example, a merged visible-light photoredox and palladium-catalyzed process has been developed for the intramolecular C–H bond amination of N-substituted 2-amidobiaryls to form carbazoles. google.comresearchgate.net Spectroscopic and electrochemical studies of this system revealed that the reaction is initiated by a photoinduced electron transfer from a palladacyclic intermediate to the photoexcited iridium catalyst. google.comresearchgate.net This triggers a reductive elimination to produce the carbazole. google.com Another approach involves a photoredox-induced dearomative radical (4+2)-cyclization/1,4-addition cascade to synthesize highly functionalized hexahydro-1H-carbazoles. ambeed.com

Electrochemical methods offer a sustainable and reagent-minimized approach to carbazole synthesis. arabjchem.orgwikipedia.orgderpharmachemica.com These reactions utilize an electric current to drive the cyclization. A constant current protocol has been reported for the anodic N,C-bond formation in N-protected 2-amidobiphenyls, proceeding through directly generated amidyl radicals to form N-protected carbazoles. arabjchem.orgwikipedia.org The choice of electrode material can influence the reaction yield, with materials like nickel and graphite (B72142) being effective. arabjchem.org The electrochemical synthesis of carbazoles via dehydrogenative coupling has been demonstrated to be scalable. arabjchem.orgwikipedia.org Furthermore, electrochemical methods have been employed for the N-P bond formation of carbazoles with diphenylphosphine, highlighting the versatility of this technique. derpharmachemica.com

| Electrochemical Synthesis Parameter | Condition/Material | Effect on Carbazole Synthesis | Reference |

| Reaction Type | Anodic N,C bond formation | Forms N-protected carbazoles | arabjchem.orgwikipedia.org |

| Intermediate | Amidyl radicals | Initiates cyclization | arabjchem.orgwikipedia.org |

| Electrode Material | Nickel, Graphite | Influences reaction yield | arabjchem.org |

| Protocol | Constant current | Allows for scalability | arabjchem.orgwikipedia.org |

Thermal cyclization represents a classical approach to carbazole synthesis. acs.org This method involves heating a suitable precursor to induce ring closure. For instance, the thermal electrocyclization of N-phenylsulfonyl-2,3-divinylindoles has been utilized to synthesize quinocarbazole frameworks. acs.org The process is followed by dehydrogenation to yield the aromatic carbazole intermediate. acs.org Another example is the Cadogan reaction, which involves the reductive cyclization of o-nitrobiphenyls using trivalent phosphorus reagents at elevated temperatures to produce carbazoles. researchgate.net

Electrochemical Cyclization Methodologies

Intermolecular Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Intermolecular reactions involve the coupling of two or more separate molecules to construct the carbazole ring system. These methods are highly versatile and allow for the synthesis of a wide range of substituted carbazoles.

A prominent strategy involves tandem C-C and C-N bond formation. For example, an intermolecular dehydrogenative annulation has been reported for carbazole synthesis from non-prefunctionalized 1,3,5-trialkylbenzenes and anilides using a hypervalent iodine(III) reagent. nih.govthieme-connect.de Mechanistically, the iodine reagent is believed to react with the anilide to generate a nitrenium ion or an equivalent species that activates the second aromatic ring for C-C/C-N bond formation. nih.govthieme-connect.de

Palladium-catalyzed cross-coupling reactions are also extensively used. researchgate.netrsc.org For instance, a palladium-catalyzed method involving the tandem C-H functionalization and C-N bond formation of biaryl amides provides a controlled route to unsymmetrical carbazoles. researchgate.netrsc.org The substitution pattern on the final carbazole product can be dictated by the design of the starting biaryl amide substrate. researchgate.net Lewis acid-promoted synthesis of functionalized carbazoles has also been demonstrated through intramolecular C-H activation and C-N bond formation. organic-chemistry.org

| Intermolecular Reaction Type | Key Reagents/Catalysts | Bond Formation Sequence | Reference |

| Dehydrogenative Annulation | PhI(OAc)2 (PIDA) | Sequential C-C/C-N | nih.govthieme-connect.de |

| Palladium-Catalyzed Tandem Reaction | Pd(OAc)2, Cu(OAc)2 | C-H Functionalization then C-N | researchgate.netrsc.org |

| Lewis Acid-Promoted Cyclization | Cu(OTf)2, ZnBr2 | Intramolecular C-N | organic-chemistry.org |

A direct and common method for the synthesis of this compound involves the Williamson ether synthesis. In a typical procedure, 2-hydroxycarbazole is treated with bromoethane (B45996) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167). nih.gov This reaction proceeds via the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace the bromide from bromoethane, yielding the final ethoxy-substituted carbazole. nih.gov

Direct Functionalization via C-H Activation

Direct C-H functionalization has emerged as a powerful and efficient strategy for the synthesis of functionalized carbazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net This approach allows for the direct introduction of various functional groups onto the carbazole core.

Palladium catalysis has been instrumental in the direct C-H functionalization of carbazoles. For instance, a palladium-catalyzed C-H alkylation and acylation of carbazoles has been developed using norbornene as a transient directing mediator. nih.gov This method enables the functionalization at the C1 position, which is typically challenging to achieve selectively. nih.gov Another palladium-catalyzed method involves a tandem C-H functionalization and amide arylation to construct substituted carbazoles from 2-arylacetanilides. organic-chemistry.org The reoxidation of the palladium(0) species to palladium(II) is achieved using Cu(OAc)2 under an oxygen atmosphere, completing the catalytic cycle. organic-chemistry.org

Dual catalytic systems combining palladium and photoredox catalysis have also been employed for the regioselective arylation of carbazoles under mild conditions. nih.gov This method demonstrates control over mono- and diarylation of both symmetrical and unsymmetrical carbazoles, with regioselectivity influenced by steric and electronic factors. nih.gov Furthermore, iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, in the presence of a copper cocatalyst and air as the terminal oxidant, provides a route to N-H carbazoles. organic-chemistry.org

Recent advancements have also explored metal-free conditions for C-H functionalization. For example, a photostimulated, "transition-metal-free" synthesis of carbazoles has been reported through the intramolecular C-N bond formation of 2'-halo[1,1'-biphenyl]-2-amines via an SRN1 mechanism. nih.gov

Cascade Annulation and Tandem Reaction Sequences

Cascade annulation and tandem reactions provide efficient pathways to construct the carbazole framework in a single pot, often involving multiple bond-forming events. These strategies are highly valued for their elegance and ability to rapidly build molecular complexity from simple starting materials. researchgate.netrsc.org

Lewis acid-catalyzed cascade reactions are prominent in carbazole synthesis. For example, SnCl4 can induce a domino reaction involving intramolecular enolate cyclization and other rearrangements to yield carbazole products. rsc.org Similarly, FeCl2 catalyzes a one-pot cycloaddition of indoles with o-phthalaldehyde (B127526) to form indolyl ring-linked benzo[b]carbazoles through a sequence of C-C bond formation, intramolecular alkylation, and aromatization. rsc.org

Palladium catalysis is also central to many cascade sequences. A Pd-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles affords 6-(3-indolyl)benzo[b]carbazoles with high regioselectivity. ecust.edu.cn The mechanism involves a double intermolecular addition of indoles, followed by unexpected intramolecular migrations and oxidative aromatization. ecust.edu.cn Another strategy involves a modular [3 + 2] heteroannulation, which combines a Pd-catalyzed Buchwald-Hartwig amination with a subsequent C-arylation step in a one-pot process to form tri- and tetracyclic carbazoles. acs.orgacs.orgresearchgate.netburleylabs.co.uk

Gold-catalyzed cascade reactions have also been developed. For instance, the annulation of conjugated alkynes bearing an azido (B1232118) group with arenes, catalyzed by gold(I), leads to the formation of annulated [c]carbazoles. rsc.org

Metal-free cascade reactions offer a sustainable alternative. An NH4I-promoted formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins allows for the assembly of diverse carbazoles with good functional group tolerance and high regioselectivity. organic-chemistry.org

Ethoxylation and Related Alkoxy Functionalization Techniques

The introduction of ethoxy and other alkoxy groups onto the carbazole skeleton is a key functionalization step, as these groups can significantly influence the electronic and biological properties of the resulting molecules.

Regioselective Introduction of Ethoxy Moieties

The regioselective introduction of an ethoxy group onto the carbazole ring system is crucial for controlling the properties of the final compound. One common method involves the Williamson ether synthesis, where a hydroxycarbazole is treated with an ethylating agent in the presence of a base. For the synthesis of this compound, 2-hydroxycarbazole is reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) or diethyl sulfate (B86663) in the presence of a base like potassium carbonate in a suitable solvent such as methyl sulfoxide. nih.gov

The regioselectivity of hydroxylation, a precursor step to ethoxylation, has been studied in the context of cytochrome P450-catalyzed oxidation of carbazole. nih.gov These studies indicate that electrophilic addition is more feasible at the C3 and C4 positions, which can subsequently be converted to hydroxylated carbazoles. nih.gov This enzymatic approach offers a potential route for regioselective functionalization.

Synthesis of this compound and Analogous Mono/Di-substituted Ethers

The synthesis of this compound has been reported with a 63% yield by reacting 2-hydroxycarbazole with an appropriate ethylating agent in methyl sulfoxide with potassium carbonate as the base. nih.gov The resulting product was characterized by GC-MS and NMR spectroscopy. nih.gov

This methodology is applicable to the synthesis of other mono- and di-substituted alkoxy carbazoles. For example, 2-methoxy-9H-carbazole and 2-propoxy-9H-carbazole have been synthesized using similar procedures with corresponding alkylating agents. nih.gov The synthesis of di-substituted carbazoles can also be achieved, as demonstrated by the preparation of various N,N'-disubstituted indolo[3,2-b]carbazoles. nih.gov

The table below summarizes the synthesis of some alkoxy-substituted carbazoles.

| Compound | Starting Material | Reagents | Yield | Reference |

| This compound | 2-Hydroxycarbazole | Ethylating agent, K2CO3, DMSO | 63% | nih.gov |

| 2-Methoxy-9H-carbazole | 2-Hydroxycarbazole | Methylating agent, K2CO3, DMSO | 67% | nih.gov |

| 2-Propoxy-9H-carbazole | 2-Hydroxycarbazole | Propylating agent, K2CO3, DMSO | 43% | nih.gov |

Catalytic Approaches in the Synthesis of this compound Scaffolds

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of carbazole scaffolds, offering high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of carbazoles. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples.

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide to form a C-N bond. wikipedia.org This reaction is highly versatile and has been used in a modular approach to prepare tri- and tetracyclic carbazoles through a sequential [3 + 2] heteroannulation. acs.orgacs.orgresearchgate.netburleylabs.co.uk This one-pot process typically involves an initial Pd(0)-catalyzed Buchwald-Hartwig amination followed by a Pd(II)-catalyzed C-arylation. acs.orgacs.org An efficient protocol for this reaction has been developed for the synthesis of new hole transport materials for perovskite solar cells. unimib.it

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds. organic-chemistry.org While traditionally requiring harsh conditions, modern variations have made it a more viable method for carbazole synthesis. For instance, a palladium-catalyzed Ullmann cross-coupling reaction has been used to prepare 2-arylcyclohex-2-en-1-ones, which are precursors to carbazole natural products. nih.gov Furthermore, a CuI-based catalytic system with a prolinamide ligand has been shown to be effective for Ullmann-type cross-coupling of amines with aryl halides in aqueous media. organic-chemistry.org

The table below provides a comparison of these two key reactions in the context of carbazole synthesis.

| Reaction | Catalyst | Key Bond Formation | Typical Substrates | Advantages |

| Buchwald-Hartwig Amination | Palladium | C-N | Aryl halides, amines | High functional group tolerance, mild reaction conditions |

| Ullmann Condensation | Copper (or Palladium) | C-N, C-O, C-S | Aryl halides, amines, alcohols, thiols | Useful for specific C-N, C-O, and C-S bond formations |

Palladium-Catalyzed Functionalizations

Lewis Acid-Mediated Synthetic Pathways

Lewis acids are employed to activate substrates towards nucleophilic attack and can mediate key bond-forming events in carbazole synthesis, such as Friedel-Crafts reactions and cyclization cascades. researchgate.net

The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted for building complex heterocyclic systems onto a carbazole core. This condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group can be catalyzed by Brønsted or Lewis acids. beilstein-journals.org While traditional catalysts include strong acids like H2SO4 or TFA, modern protocols have employed Lewis acids such as Bi(OTf)3 and Y(OTf)3. beilstein-journals.org For example, 3-acetyl-9-ethyl-9H-carbazole can be reacted with 2-aminoaldehydes in the presence of a catalyst to yield quinolylcarbazoles. beilstein-journals.org

More direct Lewis acid-mediated pathways to the carbazole core itself have been developed. These often involve cascade reactions, where a Lewis acid catalyst initiates a sequence of transformations, such as Friedel-Crafts arylation followed by electrocyclization, to construct the polycyclic aromatic system in a single operation. researchgate.net In some cases, a Lewis acid can act as a co-catalyst in a transition metal-catalyzed process, enhancing the efficiency of the reaction. For instance, a Pd(II)/Lewis acid system has been reported for the oxidative C-H amination of 2-acetaminobiphenyls to form carbazoles, using dioxygen as the sole oxidant. researchgate.net

Metal-Free and Photo-Initiated Synthesis Routes

Concerns about residual metal contamination in materials for electronic or pharmaceutical applications have spurred the development of metal-free synthetic routes to carbazoles. These methods often rely on photochemical activation or the inherent reactivity of bespoke precursors.

A prominent metal-free approach involves the photo-stimulated S_RN_1 (radical-nucleophilic substitution) reaction. acs.orgnih.gov This pathway enables the intramolecular C-N bond formation to construct the carbazole ring. The process starts with a 2′-halo[1,1′-biphenyl]-2-amine precursor, which, upon photostimulation in the presence of a strong base like potassium tert-butoxide (t-BuOK), undergoes cyclization to yield the corresponding 9H-carbazole. acs.orgnih.gov Yields can be excellent (up to 96%), and the reactions proceed under mild, transition-metal-free conditions. acs.orgnih.gov

Another innovative metal-free strategy is the "aromatic metamorphosis" of dibenzothiophene (B1670422) dioxides. kyoto-u.ac.jp In this one-pot procedure, the dibenzothiophene dioxide undergoes a sequential intermolecular and intramolecular nucleophilic aromatic substitution (S_N_Ar) with an aniline (B41778) to yield the carbazole product, with the sulfonyl group acting as the leaving group. kyoto-u.ac.jp

Photo-initiated step-growth polymerization has also been used to form carbazole-carbazole linkages. acs.org In these systems, carbazole monomers or polymers with pendant carbazole units can be coupled through the formation of carbazole radical cations upon irradiation, often in the presence of an oxidant or a photo-oxidant like diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI). acs.orgresearchgate.net This method is particularly relevant for the synthesis of conjugated polycarbazoles for electronic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR studies have provided definitive assignments for each atom within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the ethoxy group's aliphatic protons are clearly distinguished. The methyl (CH₃) protons appear as a triplet at approximately 1.49 ppm due to coupling with the adjacent methylene (B1212753) protons. These methylene (CH₂) protons, in turn, resonate as a quartet around 4.12 ppm.

The aromatic region of the spectrum displays a more complex set of signals corresponding to the protons on the carbazole ring system. These resonances typically appear between 6.86 and 8.00 ppm. The specific chemical shifts and coupling patterns are influenced by the electron-donating nature of the ethoxy group at the C-2 position. For instance, a doublet at approximately 6.86 ppm can be assigned to the proton at the C-1 position, while another doublet at around 6.89 ppm corresponds to the C-3 proton. The remaining aromatic protons on the unsubstituted ring and the N-H proton also exhibit characteristic signals in this region. nih.gov

Interactive Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethoxy) | 1.49 | Triplet (t) | 6.9 |

| -CH₂ (ethoxy) | 4.12 | Quartet (q) | Not specified |

| Aromatic-H | 6.86 - 8.00 | Multiplet (m) | Not specified |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The aliphatic carbons of the ethoxy group are found at the higher field (lower ppm values) of the spectrum. The methyl carbon (CH₃) resonates at approximately 15.0 ppm, while the methylene carbon (-CH₂O-) appears around 63.8 ppm. nih.gov

The twelve aromatic carbons of the carbazole core give rise to signals in the downfield region, typically between 96.4 and 158.4 ppm. The carbon atom directly attached to the oxygen of the ethoxy group (C-2) is significantly deshielded and resonates at a high chemical shift value, around 158.4 ppm. The other carbon signals are assigned based on their electronic environment and through comparison with related carbazole structures. These assignments are crucial for confirming the substitution pattern and providing insights into the electronic distribution within the aromatic system. nih.gov

Interactive Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | 15.0 |

| -CH₂ (ethoxy) | 63.8 |

| C-4a | 96.4 |

| C-8a | 108.7 |

| C-9a | 110.3 |

| C-1 | 117.1 |

| C-5 | 119.4 |

| C-7 | 119.5 |

| C-6 | 121.0 |

| C-8 | 123.6 |

| C-4 | 124.5 |

| C-4b | 139.5 |

| C-3 | 140.8 |

| C-2 | 158.4 |

Proton (<sup>1</sup>H) NMR Spectral Analysis of Aromatic and Aliphatic Resonances

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the characteristic functional groups present in this compound.

The FT-IR spectrum of this compound displays a series of absorption bands that confirm the presence of its key functional groups. A prominent band corresponding to the N-H stretching vibration is typically observed in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations give rise to bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group appear just below 3000 cm⁻¹.

The C-O stretching vibrations of the ether linkage are expected to produce strong absorption bands in the fingerprint region, typically around 1200-1250 cm⁻¹ for the asymmetric stretch and near 1040 cm⁻¹ for the symmetric stretch. The C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region.

While detailed Raman spectroscopic data for this compound is not as commonly reported in general literature as FT-IR, it can provide complementary information. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the carbazole ring system would be expected to show strong Raman signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. Gas chromatography-mass spectrometry (GC-MS) analysis has shown that this compound has a high purity of over 99%. nih.gov The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 211, which corresponds to the molecular weight of the compound. nih.gov

The fragmentation pattern provides valuable structural information. A significant fragment is observed at m/z 183, which results from the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement. nih.gov Further fragmentation can lead to the formation of ions at m/z 154 and 127, which are characteristic of the carbazole core. nih.gov

Interactive Table 3: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 211 | Molecular ion [M]⁺ |

| 183 | [M - C₂H₄]⁺ |

| 154 | Fragmentation of the carbazole ring |

| 127 | Further fragmentation of the carbazole ring |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, this technique would be employed to confirm its molecular formula, C₁₄H₁₃NO.

In a typical HR-ESI-MS experiment, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The electrospray process generates gas-phase ions from the analyte molecules. For carbazole derivatives, ionization in the positive ion mode commonly occurs through protonation to form the [M+H]⁺ ion or, in some cases, through the formation of a radical cation, M⁺•. nih.gov The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap, then measures the mass-to-charge ratio (m/z) of these ions with very high accuracy.

While specific HR-ESI-MS data for this compound is not widely available in the cited literature, the expected theoretical monoisotopic mass of the neutral molecule is 211.099714 u. The corresponding protonated molecule [C₁₄H₁₄NO]⁺ would have a theoretical m/z of 212.1075. The observation of an ion with a mass measurement this precise would unequivocally confirm the elemental composition of the compound. For comparison, a study on indolyl benzo[b]carbazoles demonstrated the observation of both the radical cation M⁺• and the protonated molecule [M+H]⁺ in ESI-MS analysis. nih.gov

Table 1: Theoretical and Expected HR-ESI-MS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| [M]⁺• | C₁₄H₁₃NO | 211.0997 |

| [M+H]⁺ | C₁₄H₁₄NO | 212.1075 |

| [M+Na]⁺ | C₁₄H₁₃NNaO | 234.0901 |

Note: The data in this table is theoretical and serves as a reference for expected results.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about its electronic transitions. Carbazole and its derivatives are known to exhibit characteristic absorption bands in the UV region. The parent carbazole molecule displays strong absorption peaks corresponding to π-π* transitions within the aromatic system.

For this compound, the introduction of the ethoxy group at the 2-position is expected to influence the electronic absorption spectrum. The ethoxy group acts as an electron-donating group due to the lone pair of electrons on the oxygen atom, which can participate in resonance with the carbazole ring system. This donation of electron density into the π-system generally leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted carbazole.

While specific UV-Vis data for this compound is not detailed in the provided search results, studies on other carbazole derivatives provide insight. For instance, carbazole-based dyes show absorption maxima that are sensitive to the nature and position of substituents. researchgate.net It is anticipated that this compound would exhibit absorption bands in the range of 250-350 nm, typical for such systems.

Fluorescence and Photoluminescence Emission Spectra

Carbazole derivatives are well-known for their fluorescent properties, making them valuable in applications such as organic light-emitting diodes (OLEDs). innovareacademics.in The fluorescence of these compounds arises from the radiative decay of an electron from the first singlet excited state (S₁) to the ground state (S₀).

The fluorescence spectrum of this compound would be expected to be a mirror image of its lowest energy absorption band. The electron-donating nature of the ethoxy group is likely to cause a red shift in the emission spectrum compared to unsubstituted carbazole. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be influenced by the substituent.

Studies on the fluorescence behavior of carbazole derivatization reagents have shown that the emission maxima are sensitive to solvent polarity. researchgate.net For all derivatives studied in that research, a bathochromic shift in the fluorescence emission maxima was observed when the solvent polarity was increased. researchgate.net A similar solvatochromic effect would be expected for this compound.

Table 2: Representative Photophysical Data for Carbazole Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| 9-Phenyl-9H-carbazole | 294, 323, 336 | 350, 364 | Toluene |

| 3,6-Dimethoxy-9-phenyl-9H-carbazole | 308, 336 | 373 | Toluene |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | 320 | 450 | Ethanol |

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both an electron-donating (donor) and an electron-accepting (acceptor) moiety, linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a charge-separated excited state.

In this compound, the ethoxy group acts as an electron donor, while the carbazole nucleus can act as the π-bridge and part of the acceptor system. The presence of the electron-donating ethoxy group at the 2-position can promote ICT characteristics. This phenomenon is often evidenced by a strong solvatochromic shift in the fluorescence spectrum, where the emission maximum shifts to longer wavelengths in more polar solvents. This is because the more polar solvent molecules can better stabilize the charge-separated ICT state.

Research on other donor-acceptor carbazole systems has demonstrated the presence of ICT. For example, a study on a polysilane-carbazole structure highlighted that the carbazole moiety acts as an electron donor, enabling intramolecular charge transfer. bohrium.com Similarly, in other carbazole derivatives designed as luminophores, the emission process has been attributed to through-bond charge transfer. rsc.org

Electrochemical and Spectroelectrochemical Investigations

Cyclic Voltammetry for Redox Potential Determination and Stability

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information on the oxidation and reduction potentials, the stability of the redox species, and the reversibility of the electron transfer processes.

For this compound, the carbazole moiety is known to undergo oxidation. The nitrogen atom's lone pair contributes to the electron-rich nature of the aromatic system, making it susceptible to oxidation. The presence of the electron-donating ethoxy group at the 2-position is expected to lower the oxidation potential of the carbazole ring compared to the unsubstituted parent compound, making it easier to oxidize.

A typical cyclic voltammogram of a carbazole derivative shows an oxidation peak corresponding to the formation of a radical cation. iieta.org In some cases, a second oxidation wave may be observed at higher potentials. The reversibility of these processes provides insight into the stability of the generated radical cations and dications. While specific CV data for this compound is not available in the provided search results, studies on various carbazole derivatives show that their oxidation potentials are highly dependent on the nature and position of the substituents. nankai.edu.cnresearchgate.net For instance, in a study of carbazole-based donor-acceptor-donor compounds, reversible oxidation processes were observed, with the potential values being influenced by the molecular structure. nankai.edu.cn

Table 3: Representative Electrochemical Data for Carbazole Derivatives

| Compound | Oxidation Potential (V vs. SCE) | Solvent/Electrolyte |

| 9-Phenyl-9H-carbazole | 1.28 | CH₂Cl₂/TBAPF₆ |

| 3,6-Di-tert-butyl-9-phenyl-9H-carbazole | 1.10 | CH₂Cl₂/TBAPF₆ |

| 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | Irreversible oxidation | DCM/TBAPF₆ |

Correlation of Electrochemical Properties with Electronic Structure

No published research data was found that specifically correlates the electrochemical properties of this compound with its electronic structure. Such a study would typically involve cyclic voltammetry to determine oxidation and reduction potentials, which are then correlated with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, often supported by computational density functional theory (DFT) calculations. While this has been performed for numerous other carbazole derivatives conicet.gov.arresearchgate.net, this specific information is absent for this compound.

Spectroelectrochemical Monitoring of Redox States and Intermediates

There is no available data from spectroelectrochemical studies on this compound. This type of analysis would involve monitoring the changes in the UV-Vis-NIR absorption spectrum of the compound as a potential is applied, allowing for the identification and characterization of the radical cations and/or dications formed during the redox processes. While spectroelectrochemistry has been used to study the polymerization of other carbazole derivatives and the stability of their oxidized species conicet.gov.ar, no such study has been reported for this compound.

Theoretical and Computational Chemistry of 2 Ethoxy 9h Carbazole and Analogues

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic structure of carbazole (B46965) derivatives. researchgate.netresearchgate.net These computations provide insights into the arrangement and energy of molecular orbitals, which are fundamental to a molecule's optical and electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic behavior. The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. researchgate.net In carbazole derivatives, the energy of these orbitals can be systematically tuned by introducing different functional groups to the carbazole core. researchgate.net

The carbazole moiety itself is an effective electron-donating group. nankai.edu.cn The HOMO is typically localized on the carbazole ring system and the nitrogen atom, reflecting its electron-rich nature. The introduction of an ethoxy group at the 2-position, as in 2-ethoxy-9H-carbazole, is expected to raise the HOMO energy level due to its electron-donating character, thereby facilitating hole injection in electronic devices.

Studies on various carbazole analogues demonstrate this tuning capability. For instance, attaching electron-donating aryl groups, such as a p-methoxyphenyl group, to the carbazole core generally increases the HOMO energy level. researchgate.net Conversely, attaching electron-withdrawing groups, like p-cyanophenyl or p-nitrophenyl, leads to a stabilization (lowering) of the HOMO energy level. researchgate.net This relationship has been confirmed by a linear correlation between the Hammett parameter of the substituent and the oxidation potential or HOMO energy levels. researchgate.net Similarly, the LUMO energy levels are affected; electron-withdrawing groups tend to lower the LUMO energy, enhancing electron-accepting capabilities. nankai.edu.cn

Table 1: Representative HOMO/LUMO Energy Levels and Optical Band Gaps for Various Carbazole Derivatives This table presents data from different studies to illustrate the effect of substitution on the electronic properties of carbazole analogues. The specific computational methods and experimental conditions may vary between sources.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (Egopt) (eV) | Source |

| 3,6-di(phenyl)-N-hexylcarbazole | -5.73 | - | - | researchgate.net |

| 3,6-di(p-methoxyphenyl)-N-hexylcarbazole | -5.67 | - | - | researchgate.net |

| 3,6-di(p-cyanophenyl)-N-hexylcarbazole | -5.96 | - | - | researchgate.net |

| Poly[N-butyl-2,7-di(2-(3,4-ethylenedioxthienyl))carbazole] | - | - | 2.1 | nii.ac.jp |

| Poly[N-butyl-2,7-di(2-furyl)carbazole] | - | - | 2.3 | nii.ac.jp |

| 9,10-Bis(3',6'-di-tert-butyl-9'H-carbazol-9'-yl)anthracene | -4.99 | -2.59 | 2.40 | nankai.edu.cn |

| 4,7-Bis(3',6'-di-tert-butyl-9'H-carbazol-9'-yl)benzothiadiazole | -5.46 | -2.93 | 2.53 | nankai.edu.cn |

The energy difference between the HOMO and LUMO levels is defined as the band gap (Eg). This is a critical parameter that determines the absorption and emission properties of a molecule and its potential use in optoelectronic devices. nii.ac.jp A smaller band gap generally corresponds to absorption at longer wavelengths. The band gap can be determined experimentally from the onset of the optical absorption spectrum (optical band gap) or from electrochemical measurements (electrochemical band gap). nii.ac.jpelectrochemsci.org

The modulation of the band gap in carbazole derivatives is achieved by altering the molecular structure. Creating donor-acceptor (D-A) type molecules is a common strategy to lower the band gap. nankai.edu.cn In such systems, the carbazole unit acts as the donor, and an electron-deficient moiety serves as the acceptor. The energy of the LUMO is significantly lowered when it is delocalized over a strong acceptor group, leading to a smaller HOMO-LUMO gap. nankai.edu.cn

For example, copolymers of carbazole with different electron-donating units can have their band gaps tuned. researchgate.net Poly(2,7-carbazole) derivatives generally have lower band gaps than their poly(3,6-carbazole) counterparts due to a more extended conjugation length. nii.ac.jpemu.edu.tr The introduction of units like 3,4-ethylenedioxythiophene (B145204) (EDOT) can further reduce the band gap, as seen in poly[N-butyl-2,7-di(2-(3,4-ethylenedioxthienyl))carbazole], which has a low band gap of 2.1 eV. nii.ac.jp

The distribution of electron density in a molecule is fundamental to its properties. In carbazole derivatives designed with a donor-acceptor architecture, photoexcitation can lead to a significant redistribution of charge density, a phenomenon known as Intramolecular Charge Transfer (ICT). acs.orgacs.org Upon absorption of light, an electron is promoted from a state primarily localized on the electron-donating carbazole moiety (HOMO) to one localized on the electron-accepting part of the molecule (LUMO). ciac.jl.cn

This ICT character is often confirmed by solvatochromism, where the emission wavelength shifts with solvent polarity. acs.orgacs.org In polar solvents, the charge-separated excited state is stabilized, typically leading to a red-shift in the fluorescence spectrum. The existence of a large excited-state dipole moment, which can be determined from solvatochromic plots, is a strong indicator of an ICT state. researchgate.net

For example, studies on N-bonded donor-acceptor derivatives of 3,6-di-tert-butylcarbazole (B1356187) with acceptors like dicyanobenzenes show distinct low-energy charge-transfer absorption bands. acs.org The analysis of fluorescence and absorption band shapes reveals details about the electron transfer process. acs.orgacs.org The electronic coupling between the ICT state and the ground state is a key factor governing the radiative transitions. acs.orgacs.org

Band Gap Energy Determination and Its Modulation

Reactivity Prediction and Mechanistic Insights from Computational Studies

Computational chemistry not only illuminates the electronic properties of stable molecules but also provides profound insights into their reactivity and the mechanisms of chemical reactions. sdu.dk

Fukui functions are powerful descriptors derived from conceptual DFT that help predict the most reactive sites within a molecule. ekb.egscm.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de This allows for the identification of sites susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net

The Fukui function comes in three main forms:

f+(r): This function relates to nucleophilic attack (electron acceptance) and is calculated from the electron densities of the neutral (N electron) and anionic (N+1 electron) species. Regions with high f+(r) values are the most likely sites for a nucleophile to attack. scm.comfaccts.de

f-(r): This function corresponds to electrophilic attack (electron donation) and is calculated from the densities of the neutral (N) and cationic (N-1) species. High values of f-(r) indicate the most probable sites for attack by an electrophile. ekb.egscm.com

f0(r): This function predicts sites for radical attack and is the average of f+(r) and f-(r).

Furthermore, the dual descriptor , Δf(r) = f+(r) - f-(r), provides a combined and often more precise picture. researchgate.net Regions where Δf(r) > 0 are electrophilic (prone to nucleophilic attack), while regions where Δf(r) < 0 are nucleophilic (prone to electrophilic attack). researchgate.net

For this compound, a Fukui function analysis would predict that the nitrogen atom and specific carbon atoms on the aromatic rings are the most nucleophilic sites, susceptible to electrophilic attack. Conversely, it would identify the most electrophilic sites that would react with a nucleophile. This analysis is crucial for designing synthetic pathways and understanding potential degradation mechanisms.

The Activation Strain Model (ASM), also known as the distortion/interaction model, is a computational method used to analyze the energetics of a chemical reaction along its reaction coordinate. wikipedia.orgillinois.edu It provides a detailed understanding of what causes a reaction barrier by decomposing the potential energy (ΔE) into two key components: the activation strain (ΔEstrain) and the interaction energy (ΔEint). researchgate.net

Activation Strain (ΔEstrain): This term represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at each point along the reaction coordinate, including the transition state. This component is always destabilizing (positive). wikipedia.orgresearchgate.net

Interaction Energy (ΔEint): This term accounts for the stabilizing interactions (such as electrostatic and orbital interactions) between the distorted reactant molecules. wikipedia.orgresearchgate.net

The reaction barrier (ΔE‡) is the sum of these two components at the transition state: ΔE‡ = ΔE‡strain + ΔE‡int.

The ASM has been successfully applied to understand the reactivity in carbazole-related reactions. For example, in the carbazolation of phenylacetylene (B144264) using a Lewis acid and a Lewis base (G15-carbazole), ASM analysis revealed that the reactivity is primarily controlled by the structural strain energy of the alkyne fragment as it bends to approach the transition state geometry. nih.govresearchgate.net By analyzing how the strain and interaction energies change along the reaction pathway, the ASM provides clear, chemically intuitive insights into why one reaction pathway is favored over another and how catalysts or substituents influence the activation barrier. illinois.edunih.govresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving carbazole derivatives at a molecular level. mdpi.com Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods to investigate reaction pathways, transition states, and electronic properties of these compounds. pau.edu.trresearchgate.netacs.org These computational approaches provide a deeper understanding of reaction mechanisms that can be challenging to observe experimentally, especially for short-lived intermediates. mdpi.com

Studies on N-substituted carbazole derivatives have utilized DFT with basis sets like 6-31G(d,p) to determine theoretically optimized molecular structures and to understand substitution effects. pau.edu.trresearchgate.net For instance, in the study of N-substituted carbazoles functionalized with azomethine bonds, DFT calculations have been instrumental in revealing the structure-property relationships that govern their electrochemical behavior. pau.edu.trresearchgate.net

The investigation of reaction mechanisms often involves mapping the potential energy surface to identify stationary points, including reactants, intermediates, transition states, and products. For example, the carbazolation reaction of phenylacetylene catalyzed by a frustrated Lewis pair has been described computationally, outlining a pathway that includes the formation of a complex, a [2+2] cyclization reaction through a transition state (TS1), the generation of an intermediate, and its subsequent rearrangement via a second transition state (TS2) to yield the final N-vinyl carbazole product. nih.gov The geometries of all stationary points in such reactions are typically optimized to understand the structural changes occurring during the reaction. nih.gov

Activation strain model (ASM) profiles can be constructed from computational data to visualize the reaction mechanism as a function of the reaction coordinate, such as the distance between reacting atoms. nih.gov These profiles help in understanding the energetics of the transition states. The table below presents computed bond angle changes in the transition state for a related reaction, illustrating the type of data generated from these models. nih.gov

| Transition State | ∠H–C–C Bond Angle Increase (%) | ∠C–C–Ph Bond Angle Increase (%) |

|---|---|---|

| B/P-TS1 | 37.6 | 6.3 |

| B/As-TS1 | 37.9 | 8.3 |

| B/Sb-TS1 | 38.1 | 9.3 |

| B/Bi-TS1 | 38.3 | 15.6 |

| B/N-TS1 | 40.6 | 16.2 |

Furthermore, theoretical calculations have been employed to study the synthesis of carbazole-substituted chalcone (B49325) urea (B33335) derivatives, providing insights that help explain their observed enzyme inhibitory or activation activities. nih.gov The choice of computational method and basis set is crucial for obtaining accurate results. For example, in studies of carbazole dyes, the CAM-B3LYP functional has been shown to provide more accurate results compared to B3LYP for certain electronic properties. aip.org

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques for understanding the three-dimensional structure, flexibility, and intermolecular interactions of this compound and its derivatives. These methods provide insights into how the molecule behaves in different environments and how its conformation influences its properties and functions.

Conformational analysis, often performed using methods like TDDFT, helps in identifying the most stable conformers of a molecule. For some carbazole derivatives, it has been shown that they are non-planar due to steric repulsion between hydrogen atoms, adopting a curved conformation. researchgate.net The angles between the carbazole and aryl substituent planes can be quantified through these computational studies. researchgate.net The spatial structure plays a significant role in determining the molecular properties. researchgate.net For instance, in a study of two new carbazole derivatives, the carbazole ring system was found to be nearly orthogonal to the benzenesulfonyl group attached to it, with dihedral angles of 79.7° and 88.2° in the two compounds, respectively. researchgate.net

Molecular dynamics simulations offer a way to study the dynamic behavior of carbazole derivatives over time, which is particularly useful for understanding their interactions with biological macromolecules or their behavior in condensed phases. ub.eduasianpubs.orgresearchgate.net For example, MD simulations have been used to investigate the binding of N-substituted carbazole derivatives to acetylcholinesterase (AChE), a key enzyme in the treatment of Alzheimer's disease. asianpubs.orgresearchgate.net These simulations can elucidate the binding mechanism and the stability of the ligand-protein complex. asianpubs.orgresearchgate.net

In a study of carbazole-based modulators of the retinoic acid-related orphan receptor gamma-t (RORγt), MD simulations were performed to understand the conformational changes in the protein upon binding of different "short" and "long" inverse agonists. nih.gov The simulations revealed that the flexibility of certain residues, such as His479 and Tyr502, and the disruption of hydrogen bonds are crucial for the antagonist activity. nih.gov The table below summarizes the binding energies of several carbazole derivatives docked with various SARS-CoV-2 proteins, which are often used as starting points for MD simulations.

| Compound | Mpro (6LU7) | Spike Glycoprotein (6WPT) | RdRp (6M71) |

|---|---|---|---|

| 9e | -8.77 | -6.69 | -7.61 |

| 9g | -8.76 | -6.54 | -7.63 |

| 9h | -8.87 | -6.44 | -8.10 |

| 9i | -8.85 | -6.56 | -8.01 |

| 9j | -7.54 | -6.38 | -7.54 |

These computational techniques are not only used to understand existing compounds but also to guide the design of new carbazole derivatives with desired properties for applications in fields ranging from materials science to medicinal chemistry. acs.org

Advanced Materials Applications of 2 Ethoxy 9h Carbazole and Carbazole Based Architectures

Organic Light-Emitting Diodes (OLEDs) Applications

Carbazole (B46965) derivatives are ubiquitous in OLED technology, serving various roles within the device stack, including as emitters, host materials, and in charge transport layers. oldcitypublishing.comresearchgate.net Their high triplet energy and good charge carrier mobility make them particularly valuable. researchgate.net The substitution at the C-2 position, as in 2-ethoxy-9H-carbazole, directly influences the electronic structure and is a key strategy for developing materials with enhanced properties. google.com

Design and Performance of Emitter Materials

Carbazole-based molecules are often used as fluorescent emitters, particularly for blue light, due to their wide bandgap. nih.gov The design of such emitters often involves creating donor-acceptor (D-A) structures to tune the emission color and improve efficiency. In a hypothetical D-A emitter based on this compound, the carbazole ring would act as the electron-donating core. The ethoxy group at the C-2 position would further enhance this donor character, which could be paired with an electron-accepting moiety to create an intramolecular charge transfer (ICT) state, leading to tunable emission. rsc.org The emission color can be shifted across the visible spectrum by varying the strength of the acceptor group attached to the 2-ethoxy-carbazole core. acs.org

Research on analogous 2,7-disubstituted carbazoles has shown they can function as both hole-transporting and emitting materials, with emission colors ranging from purple-blue to orange depending on the substituent. 140.122.64 While specific performance data for this compound as a primary emitter is not extensively documented, related carbazole derivatives have achieved high efficiencies. For instance, solution-processed OLEDs using simple carbazole-acrylonitrile derivatives have demonstrated impressive external quantum efficiencies (EQE) of up to 9.5% with greenish-blue emission. mdpi.com

Role as Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters

One of the most critical applications of carbazole derivatives is as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) and TADF-OLEDs. lookchem.commdpi.com A host material must have a triplet energy (T1) higher than that of the phosphorescent or TADF guest (dopant) to ensure efficient energy transfer and prevent quenching. The inherent wide bandgap and high T1 level of the carbazole moiety make it an ideal candidate. researchgate.net

The introduction of an ethoxy group at the C-2 position is not expected to significantly lower the triplet energy, thus preserving its suitability as a host for high-energy (blue and green) emitters. The molecular design of host materials often involves creating a bipolar structure, capable of transporting both holes and electrons, to ensure a balanced charge recombination zone within the emissive layer. While this compound is intrinsically a better hole transporter, it can be incorporated into larger molecular architectures with electron-deficient units (like pyridine (B92270) or oxadiazole) to achieve bipolar charge transport. rsc.orgossila.com For example, asymmetric bipolar hosts incorporating carbazole have been shown to maintain high triplet energies (E_T > 3.0 eV) while achieving balanced charge transport. ossila.com

Below is a table showing the properties of common carbazole-based host materials, illustrating the typical performance metrics that would be relevant for evaluating a this compound-based host.

| Host Material | Triplet Energy (T1) [eV] | HOMO [eV] | LUMO [eV] | Application |

| CBP | 2.56 | 6.0 | 2.9 | Green/Red PhOLED |

| mCP | 2.91 | 5.9 | 2.4 | Blue PhOLED/TADF |

| CzSi | 3.02 | 6.0 | 2.5 | Blue PhOLED/TADF |

| mCPCN | 3.03 | 5.80 | 2.24 | Blue/Green/Red TADF |

This table presents data for representative carbazole-based host materials to illustrate typical property ranges. Data sourced from multiple research findings. google.comossila.com

Development as Charge Transporting Layer Components (Hole and Electron Transport)

The electron-rich nature and high ionization potential of carbazole make it an excellent hole-transporting material (HTM). mdpi.com Derivatives of carbazole are widely used in the hole transport layer (HTL) of OLEDs to facilitate the injection of holes from the anode and their transport to the emissive layer. The ethoxy group in this compound, being electron-donating, would likely enhance its hole-transporting properties. Research on various substituted carbazoles shows that they possess high glass-transition temperatures and good thermal stability, which are crucial for device longevity. 140.122.64

While carbazole itself is a poor electron transporter, molecular engineering can produce carbazole derivatives that function as electron transport materials (ETMs). This is typically achieved by attaching strong electron-withdrawing groups (such as oxadiazole, cyano, or pyridine) to the carbazole core, creating an A-D-A' or D-A structure with low-lying LUMO levels that facilitate electron injection and transport. rsc.org For example, carbazole derivatives featuring both electron-donating carbazole and electron-accepting oxadiazole and cyano groups have been developed as efficient ETMs, achieving EQEs over 20% in green PhOLEDs. rsc.org A this compound unit could serve as the donor part in such an architecture.

Molecular Engineering for Tunable Emission Wavelengths and Efficiencies

Molecular engineering is a key strategy for optimizing carbazole-based materials. By strategically placing different functional groups on the carbazole scaffold, researchers can precisely control properties like emission wavelength, charge mobility, and thermal stability. rsc.orgnih.gov

For this compound, molecular engineering could involve several approaches:

Extension of π-conjugation: Attaching aromatic or heteroaromatic groups at other positions (e.g., C-7 or C-3, C-6) can extend the π-conjugated system, leading to a red-shift in both absorption and emission spectra. nih.gov

Creating Donor-Acceptor (D-A) Structures: As mentioned, linking the 2-ethoxycarbazole donor to various acceptor units is a powerful way to tune emission from blue to red and enhance ICT character. nih.gov

Steric Hindrance: Introducing bulky groups can prevent intermolecular aggregation and concentration quenching in the solid state, leading to higher photoluminescence quantum yields and improved device efficiency. nih.gov

Fused Systems: Fusing the carbazole unit with other aromatic rings enhances molecular rigidity and extends π-conjugation, which can lead to materials with precisely tuned optoelectronic properties for a wide range of emission colors. nih.gov

Organic Photovoltaic (OPV) Devices and Organic Solar Cells

In the realm of solar energy, carbazole derivatives are extensively studied as electron-donor materials for OPVs, particularly in bulk heterojunction (BHJ) devices. oldcitypublishing.com The favorable HOMO energy level of carbazole aligns well with the LUMO of common fullerene or non-fullerene acceptors, facilitating efficient charge separation. oldcitypublishing.com

Function as Donor Materials in Bulk Heterojunction Solar Cells

In a BHJ solar cell, a blend of an electron-donor and an electron-acceptor material forms the active layer. The donor material absorbs sunlight to create an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface to be dissociated into free charge carriers. Carbazole's strong electron-donating nature makes it an effective core for these donor materials. mdpi.comnih.gov

A polymer or small molecule based on this compound would be expected to function as a p-type (donor) semiconductor. The electron-donating ethoxy group would help to raise the Highest Occupied Molecular Orbital (HOMO) energy level, which can influence the open-circuit voltage (Voc) of the solar cell. Theoretical studies on carbazole-based donors show that structural engineering can significantly reduce the bandgap and lower exciton binding energies, leading to higher electron mobility and potentially more efficient devices. nih.gov For example, poly(2,7-carbazole) derivatives have been developed as low-bandgap polymers for high-performance solar cells, achieving power conversion efficiencies (PCE) of 3.6% and higher. researchgate.net

The performance of several carbazole-based donor materials in OPV devices is summarized in the table below, providing a benchmark for the potential of new derivatives like those based on this compound.

| Donor Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| PCDTBT | PC71BM | 3.6 | 0.89 | 1.2 | 0.36 |

| DI3TCz | PC71BM | 6.46 | 0.97 | 10.40 | 0.65 |

| B2 (BODIPY-Carbazole) | PC71BM | 6.41 | - | - | - |

| B3 (BODIPY-Carbazole) | PC71BM | 7.47 | - | - | - |

This table showcases performance data for various carbazole-based donor materials in organic solar cells. Data sourced from multiple research findings.

Table of Mentioned Compounds

| Abbreviation / Name | Full Chemical Name |

| This compound | This compound |

| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl |

| mCP | 1,3-Bis(N-carbazolyl)benzene |

| CzSi | 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole |

| mCPCN | 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile |

| PCDTBT | Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] |

| DI3TCz | A small molecule with a carbazole central unit and 1,3-indanedione end groups |

| B2, B3 | BODIPY derivatives with one (B2) and two (B3) carbazole moieties |

| PC71BM | Phenyl-C71-butyric acid methyl ester |

Application as Photosensitive Dye Sensitizers

Carbazole-based molecules are integral to the advancement of dye-sensitized solar cells (DSSCs) due to their favorable properties. nih.gov These derivatives are noted for their thermal and chemical stability, high hole-transporting ability, and strong electron-donating (p-type) characteristics. nih.gov The most common structural design for these sensitizers is the Donor-π-Acceptor (D-π-A) configuration, where the carbazole moiety typically serves as the electron donor. nih.govdergipark.org.tr

The performance of these dyes is significantly influenced by their molecular structure. For instance, the inclusion of a 9-hexyl-2-(hexyloxy)-9H-carbazole unit in a triarylamine-based dye resulted in a redshift of the absorption peak and an increased molar absorption coefficient. nih.gov This structural modification also led to reduced charge recombination and enhanced photocurrent and photovoltage, ultimately improving the power conversion efficiency (PCE) of the solar cells. nih.gov

In a comparative study, a carbazole-based dye, D24, demonstrated a higher PCE of 5.92% compared to analogous dyes based on phenothiazine (B1677639) (5.40%) and triphenylamine (B166846) (5.30%). nih.gov This superior performance was attributed to its redshifted absorption band and greater electron-donating capacity. nih.gov Furthermore, the dihedral angle between the donor and the π-bridge in the carbazole dye contributed to a higher open-circuit voltage (Voc). nih.gov The versatility of carbazole allows for its functionalization at multiple positions (2, 7, 3, 6, and 9), enabling fine-tuning of its electronic and optical properties for optimized DSSC performance. nih.gov

Investigation of Exciton Dissociation and Charge Transfer Dynamics in OPVs

The efficiency of organic photovoltaics (OPVs) is fundamentally linked to the processes of exciton dissociation and charge transfer at the donor-acceptor interface. acs.org In OPVs, the absorption of light creates a strongly bound electron-hole pair known as an exciton. unibe.ch To generate a photocurrent, this exciton must dissociate into free charge carriers, a process facilitated by the energetic offset at a donor-acceptor heterojunction. acs.orgunibe.ch

The driving force for exciton dissociation is influenced by the relative orientation of the donor and acceptor molecules. researchgate.net Studies have shown that a face-on orientation between a carbazole-based donor and a fullerene acceptor can lead to a high degree of hybridization between their molecular orbitals, stabilizing the CT state and favoring exciton dissociation. researchgate.net The lower charge-carrier mobilities in organic semiconductors compared to their inorganic counterparts directly impact CT state dissociation, free-charge extraction, and recombination rates, all of which are key determinants of OPV efficiency. nih.govmdpi.com

Chemosensors and Supramolecular Recognition Systems

Carbazole derivatives have emerged as a significant class of fluorescent chemosensors due to their excellent solubility, large conjugated systems, and pronounced intramolecular charge transfer capabilities. researchgate.net These properties make them highly sensitive to their local environment and capable of detecting a wide range of analytes, including ions and neutral molecules. researchgate.netnih.gov

Design Principles for Fluorescent Chemosensors

The design of effective fluorescent chemosensors based on carbazole revolves around the integration of a recognition unit (receptor) with the carbazole fluorophore. The interaction between the analyte and the receptor induces a change in the photophysical properties of the carbazole unit, leading to a detectable signal. Key design principles include:

Receptor Site: The choice of the receptor determines the selectivity of the sensor. For instance, incorporating boronic acid moieties leads to sensors for saccharides, while Schiff bases or amide groups can be used to target specific metal ions. nih.govnih.govrsc.org

Fluorophore Modulation: The signaling mechanism relies on modulating the fluorescence of the carbazole core. This can be achieved through various photophysical processes that are triggered upon analyte binding.

Structural Rigidity: A rigid molecular framework often enhances fluorescence quantum yield and can improve the preorganization of binding sites, leading to higher selectivity. chemrxiv.org

Exploration of Detection Mechanisms (e.g., Chelation Enhanced Fluorescence, Photoinduced Electron Transfer, Aggregation-Induced Emission)

Several photophysical mechanisms are exploited in carbazole-based chemosensors to generate a fluorescent response:

Chelation Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, a non-fluorescent or weakly fluorescent sensor becomes highly fluorescent upon chelation with a metal ion. This is often due to the rigidification of the molecular structure, which reduces non-radiative decay pathways. For example, a carbazole-based Schiff base sensor exhibited a significant fluorescence enhancement upon binding with Al³⁺ ions due to the CHEF effect. comu.edu.trdntb.gov.ua

Photoinduced Electron Transfer (PET): PET is a common "turn-off" or "turn-on" sensing mechanism. In the absence of the analyte, electron transfer from the receptor to the excited fluorophore (or vice versa) quenches the fluorescence. Upon analyte binding, this PET process is inhibited, leading to fluorescence enhancement. nih.gov Conversely, in some designs, analyte binding can initiate a PET process, causing fluorescence quenching. rsc.org

Aggregation-Induced Emission (AIE): Some carbazole derivatives are non-emissive in dilute solutions but become highly luminescent upon aggregation. nih.govacs.org This AIE phenomenon can be utilized for sensing applications where the analyte induces aggregation or disaggregation of the sensor molecules, leading to a "turn-on" or "turn-off" response. For instance, a carbazole pyridinium (B92312) boronic acid sensor showed a selective fluorescent response to glucose through an AIE mechanism. rsc.orgnih.gov

Specificity and Sensitivity in Anion/Cation/Molecule Recognition within Materials Science Contexts

The specificity and sensitivity of carbazole-based chemosensors are critical for their practical application in materials science.

Cation Recognition: Carbazole-based sensors have demonstrated high selectivity and sensitivity for various metal ions. For example, a phenylalanine-containing carbazole chemosensor showed high selectivity towards Co²⁺, Ni²⁺, and Cu²⁺ ions. nih.gov Another carbazole Schiff base was developed for the selective detection of Fe³⁺ and Cr³⁺. researchgate.net The detection limits for these sensors can reach the nanomolar range. dntb.gov.ua

Anion Recognition: The carbazole scaffold, with its hydrogen-bond-donating NH group, is also suitable for the design of anion sensors. chemrxiv.org A novel colorimetric sensor based on N-tert-butyldimethylsilyl-3,6-diiodocarbazole was developed for the selective detection of fluoride (B91410) anions with a detection limit of 3 x 10⁻⁵ M. frontiersin.orgfrontiersin.org The sensing mechanism involved the cleavage of the Si-N bond by the fluoride anion, leading to a visible color change. frontiersin.org

Molecule Recognition: Carbazole-based sensors can also be designed to detect neutral molecules. A water-soluble carbazole pyridinium boronic acid sensor exhibited a highly selective ratiometric fluorescent response for glucose, with a detection limit of 5.9 x 10⁻⁷ M and a binding constant of 2.3 x 10⁶ M⁻¹. rsc.orgnih.gov

The following table provides a summary of the performance of selected carbazole-based chemosensors:

| Sensor Type | Analyte | Detection Mechanism | Detection Limit | Reference |

| Carbazole Schiff Base | Al³⁺ | CHEF | 9.13 x 10⁻⁹ M | dntb.gov.ua |

| Carbazole Schiff Base | Fe³⁺, Cr³⁺ | CHEF | 6.16 x 10⁻⁷ M (for Fe³⁺) | researchgate.net |

| Carbazole Pyridinium Boronic Acid | Glucose | AIE | 5.9 x 10⁻⁷ M | rsc.orgnih.gov |

| N-tert-butyldimethylsilyl-3,6-diiodocarbazole | F⁻ | Intermolecular Proton Transfer | 3 x 10⁻⁵ M | frontiersin.org |

Nonlinear Optical (NLO) Materials

Carbazole derivatives have garnered significant interest for their applications in nonlinear optical (NLO) materials, which are crucial for various photonic and optoelectronic technologies. acs.org Their appeal stems from their excellent photophysical and electrical properties, combined with their synthetic versatility. acs.org The NLO response of these materials can be enhanced by creating push-pull architectures, where electron-donating and electron-accepting groups are attached to the carbazole core. acs.org

The functionalization of the carbazole moiety with strong electron-donating and/or electron-withdrawing groups can lead to a significant enhancement of the NLO absorptive and refractive responses. acs.org Theoretical studies using density functional theory (DFT) have been instrumental in understanding and predicting the NLO properties of carbazole derivatives. researchgate.net These studies have shown that carbazoles can possess planar structures with a high degree of π-conjugation and charge transfer, resulting in measurable NLO responses. researchgate.net

Research has explored various carbazole-based architectures, including D-A, D-π-A, and A-π-D-π-A systems, to optimize their NLO properties. acs.org For instance, a study on a series of D-π-A and D-A push-pull carbazole-based dyes demonstrated a strong NLO response attributed to efficient charge transfer. acs.org Another study focused on quinoline-carbazole based compounds in a D-A-D-π-A configuration, which also exhibited excellent NLO properties. rsc.org The strategic design of these molecules, including the choice of donor and acceptor groups and the nature of the π-conjugated bridge, is key to achieving high NLO performance. acs.orgrsc.org

The following table presents the first molecular hyperpolarizability (β) values for selected carbazole derivatives, a key metric for their NLO activity:

| Compound | Architecture | β (esu) | Reference |

| Two-dimensional carbazole chromophore with nitro acceptors | Guest-Host Polymer | 163 x 10⁻³⁰ | researchgate.net |

| Quinoline-carbazole derivative (Q1D2) | A-D-π-A | 23885.90 a.u. | rsc.org |

Molecular Design of Donor-π-Acceptor (D-π-A) Chromophores for Enhanced NLO Properties

The design of molecules with significant nonlinear optical (NLO) properties is a key area of research for applications in photonics and optoelectronics. A widely adopted strategy for creating materials with large second- or third-order NLO responses is the development of donor-π-acceptor (D-π-A) chromophores. In this molecular architecture, an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to the NLO response.

Carbazole and its derivatives, including this compound, are excellent electron donors due to the electron-rich nature of the nitrogen atom and the aromatic rings. The ethoxy group (-OCH2CH3) at the 2-position further enhances the electron-donating strength of the carbazole moiety through a positive mesomeric effect. This increased donor capacity makes this compound a valuable component in D-π-A systems.